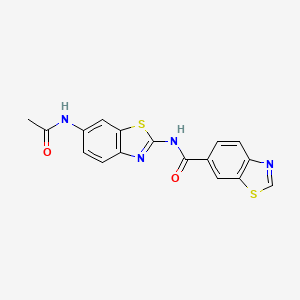

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S2/c1-9(22)19-11-3-5-13-15(7-11)25-17(20-13)21-16(23)10-2-4-12-14(6-10)24-8-18-12/h2-8H,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDGIZVUZYYZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the acylation of 6-amino-1,3-benzothiazole with acetic anhydride to form 6-acetamido-1,3-benzothiazole. This intermediate is then reacted with 2-aminobenzothiazole-6-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamido (-NHCOCH₃) and carboxamide (-CONH-) groups undergo hydrolysis under acidic or basic conditions:

Hydrolysis kinetics depend on steric hindrance from the benzothiazole rings, with the acetamido group showing slower reactivity than the carboxamide .

Nucleophilic Substitution Reactions

The sulfur atom in the benzothiazole ring participates in substitution reactions:

Substitution at the 2-position of benzothiazole is favored due to electron-withdrawing effects from adjacent nitrogen .

Oxidation and Reduction

Controlled redox reactions modify functional groups:

Oxidation

Reduction

| Target Site | Reagent | Conditions | Outcome |

|---|---|---|---|

| Nitro groups (if present) | H₂, Pd/C | Ethanol, 40 psi, 2 hours | Reduction to amine |

| Amide bonds | LiAlH₄, dry ether | 0°C to reflux, 4 hours | Conversion to amine (-CH₂NH-) |

Amide Coupling and Functionalization

The carboxamide group facilitates coupling reactions to generate derivatives:

Coupling efficiency depends on the electronic nature of the reacting acid, with electron-deficient substrates showing faster kinetics.

Comparative Reactivity of Analogues

Key structural analogues exhibit modified reactivity profiles:

This compound’s multifunctional design allows tailored modifications for drug discovery, particularly in developing antimicrobial and anticancer agents . Future studies should explore photochemical and catalytic reactions to expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives, including N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, exhibit notable anticancer properties. The mechanisms of action typically involve:

- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.

- Cell Cycle Arrest : They can halt the proliferation of cancer cells at specific phases of the cell cycle.

- Inhibition of Pro-inflammatory Cytokines : Reducing levels of cytokines such as IL-6 and TNF-α contributes to their anti-inflammatory effects.

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | A431 | 1 | Apoptosis induction |

| N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | A549 | 2 | Cell cycle arrest |

| Doxorubicin | Various | 5 | DNA intercalation |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits moderate to good inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | Inhibition Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Environmental Applications

Heavy Metal Detection

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been explored for its ability to detect heavy metals in aqueous solutions. Its interaction with mercury (II) ions allows for sensitive detection through fluorescence spectroscopy.

Detection Mechanism

The compound forms a stable coordination complex with mercury (II) ions, enabling detection at concentrations as low as M (10 ppb). This property makes it valuable for environmental monitoring and water quality assessments.

Agricultural Applications

Pesticidal Activity

The compound exhibits potential as an agricultural pesticide due to its antifeedant and acaricidal activities. Research indicates effectiveness against pests such as Spodoptera litura and Tetranychus urticae, suggesting its utility in crop protection strategies.

Case Study 1: Anticancer Efficacy Evaluation

A study evaluated the anticancer efficacy of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide on human chronic myelogenous leukemia cell lines. The results indicated significant growth inhibition compared to standard chemotherapeutic agents.

Case Study 2: Environmental Monitoring

In a field study assessing water quality in contaminated sites, N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide was used to monitor mercury levels. The compound successfully detected mercury at trace levels, demonstrating its effectiveness as an environmental sensor.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide .

- N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

- N-(6-acetamido-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide.

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by two benzothiazole moieties linked through an acetamido group. Its empirical formula is , and it possesses significant molecular weight and polarity, influencing its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, various benzothiazole compounds have shown promising activity against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 100 μg/mL . The specific activity of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide against Mtb remains to be fully elucidated but is expected to follow similar trends given its structural similarities.

Anticonvulsant Activity

A series of related benzothiazole compounds have been evaluated for anticonvulsant activity . In particular, studies have shown that certain benzothiazole derivatives can significantly reduce seizure activity in animal models without exhibiting neurotoxicity . This suggests that N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide may also possess potential anticonvulsant effects.

The mechanism of action for benzothiazole derivatives often involves inhibition of key enzymes or receptors involved in disease processes. For example, some compounds have been found to inhibit enzymes critical for bacterial survival or replication. The binding affinity to target proteins is a crucial factor influencing their efficacy .

Synthesis

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions starting from readily available benzothiazole derivatives. Common methods include:

- Knoevenagel Condensation : This method allows for the formation of carbon-nitrogen bonds essential for constructing the acetamido linkage.

- Cyclization Reactions : These are employed to form the benzothiazole rings efficiently.

- Purification Techniques : Techniques such as recrystallization and chromatography are used to isolate the final product in high purity.

Study 1: Anti-Tubercular Activity

In a recent study focusing on the anti-tubercular activity of various benzothiazole derivatives, compounds with structural similarities to N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide demonstrated significant inhibition against Mtb. The study reported that certain derivatives had MIC values as low as 100 μg/mL and showed over 90% inhibition in bacterial growth .

Study 2: Neurotoxicity Assessment

Another investigation evaluated the neurotoxic effects of newly synthesized benzothiazole derivatives in rodent models. The results indicated that most compounds did not exhibit significant neurotoxicity or liver toxicity at therapeutic doses . This is particularly relevant for compounds intended for neurological applications.

Data Summary

| Compound Name | MIC (μg/mL) | Inhibition (%) | Activity Type |

|---|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | TBD | TBD | Antimicrobial |

| Benzothiazole Derivative A | 100 | 99 | Anti-Tubercular |

| Benzothiazole Derivative B | 250 | 98 | Neuroprotective |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide?

- The compound is typically synthesized via condensation reactions. For example, reacting 6-amino-1,3-benzothiazole derivatives with activated carboxylic acids (e.g., using thionyl chloride to generate acyl chlorides). Key steps include:

- Step 1: Preparation of the benzothiazole-6-carboxamide intermediate via reaction with thionyl chloride to form the reactive chloride .

- Step 2: Coupling with 6-acetamido-1,3-benzothiazol-2-amine under reflux conditions in chloroform or ethanol .

- Characterization: Confirmation via melting point, IR (C=O stretch at ~1668 cm⁻¹), NMR (amide protons at δ ~10–12 ppm), and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR Spectroscopy: Identifies amide C=O stretches (~1660–1680 cm⁻¹) and NH stretches (~3178 cm⁻¹) .

- NMR Spectroscopy:

- NMR: Resonances for aromatic protons (δ ~6.8–8.0 ppm), acetamido methyl groups (δ ~2.1 ppm), and methoxy substituents (if present, δ ~3.7 ppm) .

- NMR: Carbonyl carbons (~165–170 ppm) and benzothiazole ring carbons .

- Elemental Analysis: Validates C, H, N, and S content (e.g., C: 67.38%, H: 6.79% for CHNOS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Crystallographic Workflow:

- Data Collection: Use single-crystal X-ray diffraction (e.g., SHELXD for structure solution) .

- Refinement: SHELXL refines atomic positions, accounting for H-bonding and disorder .

- Key Findings:

- The benzothiazole core adopts a planar geometry, with acetamido groups in gauche conformations. Intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing .

- Example: Triclinic P1 space group with dimeric H-bonded units (S⋯S interactions at 3.62 Å) .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly?

- Graph Set Analysis: Classify H-bond patterns (e.g., motifs for dimeric N–H⋯N bonds) .

- Crystal Packing: Ribbon-like structures form via C–H⋯O and S⋯S interactions, critical for material properties like solubility .

Q. What strategies address contradictory biological activity data across studies?

- Case Study: Variability in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) .

- Methodological Adjustments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.